SN32976
Overview
Description
SN32976 is a novel potent pi3kα inhibitor
Scientific Research Applications
Synthesis and Biological Evaluation
This compound has been involved in the synthesis and biological evaluation as a pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor. A study by Rewcastle et al. (2011) found that substitution at the benzimidazole ring significantly affected the potency of derivatives against class Ia PI 3-kinase enzymes. This research demonstrated the compound's potential in cancer treatment, particularly in a glioblastoma tumor model where it reduced cancer growth significantly (Rewcastle et al., 2011).
Synthesis of Novel Compounds with Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from this chemical, which demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This suggests potential applications in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Guruswamy and Arul (2013) conducted a study on the antimicrobial activities of derivatives of this compound. They found that certain N-substituted β-hydroxy benzimidazole sulfones displayed superior in vitro activity, suggesting applications in antimicrobial treatments (Guruswamy & Arul, 2013).
Antiglycation, Antiserotonin, and Antioxidant Activities
Zhukovskaya et al. (2019) synthesized new compounds containing this chemical, which exhibited notable antiglycation, antiserotonin, anti-angiotensin, antioxidant, and dipeptidyl peptidase-4 inhibitory effects. This research opens pathways for the development of drugs targeting these biological pathways (Zhukovskaya et al., 2019).
Cytotoxic Activity against Cancer Cell Lines
Arulmurugan and Kavitha (2013) evaluated novel compounds, including derivatives of this chemical, for their cytotoxicity against human cancer cell lines. Some derivatives showed potent cytotoxicity, suggesting potential use in cancer therapeutics (Arulmurugan & Kavitha, 2013).
Properties
CAS No. |
1246202-11-8 |
---|---|
Molecular Formula |
C24H33F2N9O4S |
Molecular Weight |
581.6438 |
IUPAC Name |
2-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C24H33F2N9O4S/c1-31(2)13-16-40(36,37)34-9-7-32(8-10-34)22-28-23(33-11-14-39-15-12-33)30-24(29-22)35-17-5-4-6-18(38-3)19(17)27-21(35)20(25)26/h4-6,20H,7-16H2,1-3H3 |
InChI Key |
MKRQBWZUYRPLDM-UHFFFAOYSA-N |
SMILES |
CN(C)CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C4=C(C(=CC=C4)OC)N=C3C(F)F)N5CCOCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SN32976; SN 32976; SN-32976 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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